Etiocholenic acid
Overview
Description
Etiocholenic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H30O3 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119154. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Polycyclic Compounds - Fused-Ring Compounds - Steroids - Androstanes - Androstenes - Androstenols - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that it is a type of fatty acid that is naturally found in the human body . It is produced by the oxidation of other types of fatty acids and is an intermediate in the synthesis of sex hormones .
Biochemical Pathways
Etiocholenic acid is involved in the biochemical pathways related to the synthesis of sex hormones . It is produced by the oxidation of other types of fatty acids
Properties
IUPAC Name |
(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-19-9-7-13(21)11-12(19)3-4-14-15-5-6-17(18(22)23)20(15,2)10-8-16(14)19/h3,13-17,21H,4-11H2,1-2H3,(H,22,23)/t13-,14-,15-,16-,17+,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGMOLZNAUACBCR-WQBJWTDHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)O)CC=C4C3(CCC(C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)O)CC=C4[C@@]3(CC[C@@H](C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10325-79-8 | |
Record name | Etiocholenic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010325798 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the antiserum generated against etiocholenic acid?
A1: Researchers successfully developed an anti-etiocholenic acid antiserum by immunizing rabbits with an this compound-polylysine complex. [] This antiserum demonstrated specificity towards the ring A structure of cholesterol and the hydroxyl (OH) group at the C3 position. [] This specificity suggests potential applications in immunological studies targeting cholesterol-containing structures.
Q2: How does the anti-etiocholenic acid antiserum compare to anti-cholesterol succinate antiserum in terms of specificity?
A2: While both antisera target cholesterol-related structures, they exhibit distinct specificities. The anti-etiocholenic acid antiserum primarily recognizes the ring A structure and the C3 OH group of cholesterol. [] In contrast, the anti-cholesterol succinate antiserum shows specificity towards the side chain of cholesterol, similar to that found in cholesterol esters. [] This difference highlights the ability to generate antibodies with fine-tuned specificities against different regions of the cholesterol molecule.
Q3: Can these antisera differentiate between cholesterol and its esterified form?
A3: Yes, the research suggests that the anti-cholesterol succinate antiserum can differentiate between cholesterol and cholesterol esters. Experiments using liposomes containing cholesterol or cholesterol esters demonstrated that only liposomes with cholesterol esters were recognized by the anti-cholesterol succinate antiserum. [] This observation further supports the specificity of this antiserum towards the side chain present in cholesterol esters.
Q4: What insights did the research using these antisera provide about the surface of low-density lipoprotein (LDL)?
A4: Researchers observed that anti-LDL antiserum exhibited antibody-like activities against both cholesterol and cholesterol esters. [] Further investigation revealed that anti-LDL antiserum contains two distinct types of antibodies: one specific to the cholesterol skeleton and the other specific to the entire cholesterol ester structure. [] Interestingly, only the anti-cholesterol succinate antibody, not the anti-etiocholenic acid antibody, could bind to LDL. [] This finding suggests that the cholesterol ester side chain, rather than the cholesterol ring A structure, is exposed on the surface of LDL particles.
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